molecular formula C8H18Si B072259 Triethylvinylsilane CAS No. 1112-54-5

Triethylvinylsilane

Cat. No. B072259
CAS RN: 1112-54-5
M. Wt: 142.31 g/mol
InChI Key: HBWGDHDXAMFADB-UHFFFAOYSA-N
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Patent
US07745654B2

Procedure details

In a reactor were placed triethylsilane (Et3SiH) (5 mmol), di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) [IrCl(cod)]2 (0.05 mmol), vinyl acetate (20 mmol), and toluene (3 ml), and a reaction was conducted at 40° C. in a nitrogen atmosphere for one hour. After the reaction, the reaction mixture was analyzed by gas chromatography to find that vinyltriethylsilane was produced in a yield of 20%, and tetraethylsilane and acetic ester of triethylsilanol were by-produced in yields of 9% and 14%, respectively.
Quantity
5 mmol
Type
reactant
Reaction Step One
[Compound]
Name
di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) [IrCl(cod)]2
Quantity
0.05 mmol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([SiH:3]([CH2:6][CH3:7])[CH2:4][CH3:5])[CH3:2].C(OC=C)(=[O:10])C.[CH:14]([Si:16]([CH2:21][CH3:22])([CH2:19][CH3:20])[CH2:17][CH3:18])=[CH2:15]>C1(C)C=CC=CC=1>[CH2:14]([Si:16]([CH2:21][CH3:22])([CH2:19][CH3:20])[CH2:17][CH3:18])[CH3:15].[CH2:1]([Si:3]([CH2:6][CH3:7])([CH2:4][CH3:5])[OH:10])[CH3:2]

Inputs

Step One
Name
Quantity
5 mmol
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) [IrCl(cod)]2
Quantity
0.05 mmol
Type
reactant
Smiles
Name
Quantity
20 mmol
Type
reactant
Smiles
C(C)(=O)OC=C
Name
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)[Si](CC)(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a reactor were placed
CUSTOM
Type
CUSTOM
Details
After the reaction

Outcomes

Product
Name
Type
product
Smiles
C(C)[Si](CC)(CC)CC
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)[Si](O)(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07745654B2

Procedure details

In a reactor were placed triethylsilane (Et3SiH) (5 mmol), di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) [IrCl(cod)]2 (0.05 mmol), vinyl acetate (20 mmol), and toluene (3 ml), and a reaction was conducted at 40° C. in a nitrogen atmosphere for one hour. After the reaction, the reaction mixture was analyzed by gas chromatography to find that vinyltriethylsilane was produced in a yield of 20%, and tetraethylsilane and acetic ester of triethylsilanol were by-produced in yields of 9% and 14%, respectively.
Quantity
5 mmol
Type
reactant
Reaction Step One
[Compound]
Name
di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) [IrCl(cod)]2
Quantity
0.05 mmol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([SiH:3]([CH2:6][CH3:7])[CH2:4][CH3:5])[CH3:2].C(OC=C)(=[O:10])C.[CH:14]([Si:16]([CH2:21][CH3:22])([CH2:19][CH3:20])[CH2:17][CH3:18])=[CH2:15]>C1(C)C=CC=CC=1>[CH2:14]([Si:16]([CH2:21][CH3:22])([CH2:19][CH3:20])[CH2:17][CH3:18])[CH3:15].[CH2:1]([Si:3]([CH2:6][CH3:7])([CH2:4][CH3:5])[OH:10])[CH3:2]

Inputs

Step One
Name
Quantity
5 mmol
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) [IrCl(cod)]2
Quantity
0.05 mmol
Type
reactant
Smiles
Name
Quantity
20 mmol
Type
reactant
Smiles
C(C)(=O)OC=C
Name
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)[Si](CC)(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a reactor were placed
CUSTOM
Type
CUSTOM
Details
After the reaction

Outcomes

Product
Name
Type
product
Smiles
C(C)[Si](CC)(CC)CC
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)[Si](O)(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.